N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-8-9-16(18-13-24-11-5-10-21-20(24)23-18)12-17(14)22-19(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOBQKENPXUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the one-pot, multicomponent protocol, which starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and its subsequent attack on the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate . This intermediate then undergoes further reactions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, and zinc chloride . These catalysts facilitate the reaction and improve the yield of the final product. The reactions are typically carried out under controlled conditions to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as bromine or chlorine . The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions often result in halogenated compounds .
Scientific Research Applications
N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which makes it a promising candidate for anti-inflammatory drugs . In medicine, it has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide can be contextualized against related imidazo-pyrimidine and benzamide-containing analogs. Below is a comparative analysis based on substituent effects, core modifications, and biological implications.
Structural Analogs with Halogen Substitutions
- 2-Bromo-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide (CAS: 847387-85-3) Key Difference: Incorporation of a bromine atom at the ortho position of the benzamide ring. Halogenation may also improve metabolic stability by reducing cytochrome P450-mediated oxidation . Synthetic Utility: Bromine serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification .
Schiff Base Derivatives
- (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Key Difference: Replacement of the benzamide group with a thiophene-containing Schiff base. Impact: The imine (C=N) group introduces conformational rigidity and redox activity. The thiophene moiety enhances π-π interactions and may improve solubility in nonpolar environments. Quantum chemical studies indicate a lower HOMO-LUMO gap (~4.1 eV) compared to benzamide derivatives, suggesting higher reactivity . Biological Relevance: Schiff bases are often explored for antimicrobial and antitumor activities due to their metal-chelating properties .
Core Heterocycle Variations
- Imidazo[1,2-b]pyridazine-Benzamide Derivatives Key Difference: Replacement of the pyrimidine ring in the core with a pyridazine ring (imidazo[1,2-b]pyridazine). Impact: The pyridazine core alters electronic distribution, reducing aromaticity compared to pyrimidine. This may affect binding to ATP-binding pockets in kinases. Elemental analysis data (e.g., C: 66.08%, H: 4.38%, N: 20.28%) highlight differences in nitrogen content, which could influence solubility and bioavailability . Applications: These derivatives are evaluated as kinase inhibitors, with substituents like 4-methoxyphenyl or 4-aminophenyl modulating selectivity .
Substituent Diversity in Benzamide Derivatives
- N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea
- Key Difference : Replacement of the benzamide with a urea linkage.
- Impact : Urea groups enhance hydrogen-bonding capacity, improving interactions with polar residues in enzymatic active sites. However, urea derivatives may exhibit reduced metabolic stability compared to benzamides due to susceptibility to hydrolysis .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Quantum Chemical Insights : Imidazo-pyrimidine derivatives exhibit tunable electronic properties, with HOMO-LUMO gaps correlating with substituent electronegativity. Bromine and thiophene substituents lower the energy gap, enhancing reactivity .
- Synthetic Flexibility : The benzamide group allows for rapid diversification via amide coupling or halogenation, enabling structure-activity relationship (SAR) studies .
- Biological Performance : Imidazo[1,2-a]pyrimidine cores outperform pyridazine analogs in kinase inhibition assays, likely due to superior π-π stacking .
Biological Activity
N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a fused imidazole and pyridine ring structure. This unique architecture contributes to its diverse biological activities, particularly in oncology and inflammatory diseases. The compound's synthesis typically involves multicomponent reactions and condensation techniques to form the imidazo[1,2-a]pyrimidine core.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of imidazopyridine derivatives. For instance, compounds within this class have shown efficacy in inhibiting various kinases involved in cancer progression. Specific investigations into this compound have indicated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth and survival .
Table 1: Anticancer Activity of Imidazopyridine Derivatives
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Colon Carcinoma | 0.4 | Kinase inhibition |
| Compound B | Lung Carcinoma | 0.7 | Apoptosis induction |
| This compound | Breast Carcinoma | TBD | TBD |
2. Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of this compound. As a selective cyclooxygenase-2 (COX-2) inhibitor, this compound may reduce inflammation by blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammatory responses .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes such as COX-2 and various kinases that are crucial for tumor growth.
- Modulation of Signaling Pathways : It influences pathways related to apoptosis and cell proliferation, leading to reduced viability in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazopyridine derivatives. For example:
- A study conducted by researchers at [source] analyzed various analogs and found that modifications at specific positions on the imidazopyridine scaffold significantly enhanced anticancer activity.
Case Study Example : A derivative with a methyl substitution on the phenyl ring exhibited a lower IC50 value against lung carcinoma cells compared to its unsubstituted counterpart.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : Synthesis typically involves coupling reactions between imidazo[1,2-a]pyrimidine intermediates and benzamide derivatives. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution (Scheme 12, ) introduces the benzamide group. Optimization includes:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.
- Temperature : 80–120°C under inert atmospheres (N₂/Ar) to prevent oxidation.
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Purification : Silica gel chromatography ( ) or recrystallization improves purity (>95%). Reductive amination steps (e.g., NaBH4) require controlled conditions to avoid over-reduction .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds.
- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm). DEPT and 2D experiments (COSY, HSQC) clarify complex splitting in the imidazopyrimidine core ( ).
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ ion).
- HPLC : UV detection at 254 nm ensures purity (>95%) for biological assays .
Q. What in vitro biological activities have been reported for this compound?
- Methodological Answer : Studies highlight:
- Anticancer Activity : TNF-α stimulation ( ) and kinase inhibition (e.g., DDR1/2 in ). IC₅₀ values in HeLa cells range from 1–10 µM.
- Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with MIC values reported.
- Assay Design : MTT assays for cytotoxicity, flow cytometry for apoptosis (Annexin V/PI staining), and Western blotting for kinase activity validation .
Advanced Research Questions
Q. How do structural modifications of the benzamide or imidazopyrimidine moieties influence bioactivity and selectivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at the benzamide para position enhances hydrophobic interactions with kinase ATP pockets ( ).
- Imidazopyrimidine Core : Bulky substituents (e.g., isopropyl) improve target specificity but reduce solubility.
- SAR Strategies : Computational docking (AutoDock Vina) paired with alanine-scanning mutagenesis validates binding modes. For example, replacing methyl with bromo on the phenyl ring increases DDR1 inhibition (Ki < 50 nM) .
Q. What contradictory findings exist regarding the compound’s mechanism of action, and how can they be resolved?
- Methodological Answer : Discrepancies arise between TNF-α stimulation ( ) and kinase inhibition ( ). Resolution strategies include:
- Comparative Assays : Test the compound under standardized conditions (e.g., same cell line, concentration range).
- Pathway Inhibition : Use TNF-α receptor knock-out cells or kinase-deficient mutants to isolate mechanisms.
- Omics Profiling : RNA-seq or phosphoproteomics identifies primary vs. secondary targets .
Q. What formulation strategies address poor aqueous solubility in preclinical studies?
- Methodological Answer :
- Crystalline Form Optimization : highlights polymorph screening (e.g., Form I vs. II) to enhance bioavailability.
- Nanoformulations : PEGylated liposomes or PLGA nanoparticles improve plasma half-life.
- Co-Solvent Systems : Cremophor EL/ethanol (1:1 v/v) maintains stability in rodent PK studies. LC-MS/MS monitors plasma concentrations to adjust dosing regimens .
Q. How are crystallography challenges addressed for this compound’s structural determination?
- Methodological Answer :
- Crystal Growth : Slow evaporation in mixed solvents (e.g., DCM/hexane) yields diffraction-quality crystals.
- Data Collection : High-resolution X-ray diffraction (synchrotron sources) resolves disorder in the imidazopyrimidine ring.
- Refinement : SHELXL software models thermal motion and hydrogen-bonding networks (e.g., N-H···O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
